![molecular formula C54H82N2O8 B15159014 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid CAS No. 820216-68-0](/img/structure/B15159014.png)
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple benzamido groups and octyloxy side chains, contributing to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,5-bis(octyloxy)benzoic acid.
Amidation Reaction: The intermediate compounds undergo amidation reactions with appropriate amines to form the benzamido groups.
Final Assembly: The final step involves the coupling of these intermediates to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The benzamido and octyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamido derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The benzamido groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The octyloxy side chains may enhance the compound’s solubility and membrane permeability, facilitating its activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(octyloxy)benzoic acid: A simpler analog with fewer benzamido groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: Another benzamido derivative with different substituents.
Uniqueness
3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid is unique due to its multiple benzamido groups and octyloxy side chains, which confer distinct chemical and physical properties. These features make it particularly valuable for specific research and industrial applications.
Propiedades
Número CAS |
820216-68-0 |
|---|---|
Fórmula molecular |
C54H82N2O8 |
Peso molecular |
887.2 g/mol |
Nombre IUPAC |
3,5-bis[(3,5-dioctoxybenzoyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C54H82N2O8/c1-6-10-14-18-22-26-30-61-46-34-43(35-47(40-46)62-31-27-23-19-15-11-7-2)52(57)55-50-38-45(54(59)60)39-51(42(50)5)56-53(58)44-36-48(63-32-28-24-20-16-12-8-3)41-49(37-44)64-33-29-25-21-17-13-9-4/h34-41H,6-33H2,1-5H3,(H,55,57)(H,56,58)(H,59,60) |
Clave InChI |
JULSZSGZAUCSOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2C)NC(=O)C3=CC(=CC(=C3)OCCCCCCCC)OCCCCCCCC)C(=O)O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methanesulfinyl)phenyl]acetaldehyde](/img/structure/B15158934.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)


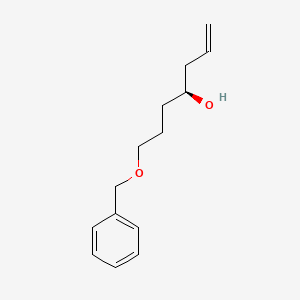
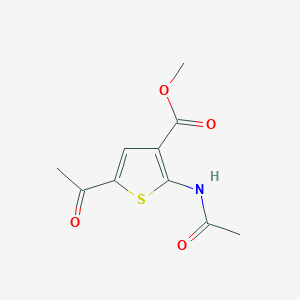
![4-{[(1R)-1-Phenylethyl]amino}pent-3-en-2-one](/img/structure/B15158986.png)
![4-(4-Fluorophenoxy)-N-[2-(piperidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15158990.png)
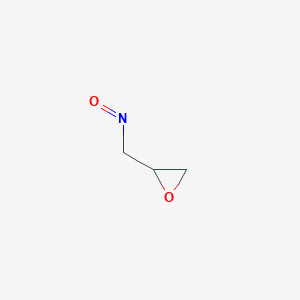
![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3-Methoxy-7-(1-methoxyethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B15159018.png)
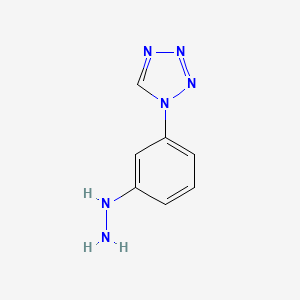
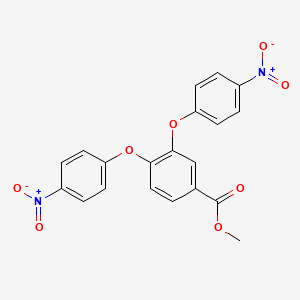
![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
